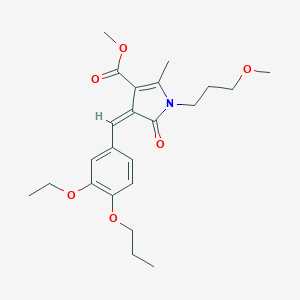
methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEPC is a pyrrole derivative that exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its low solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by modifying the structure of the compound or by using appropriate solvents.
Orientations Futures
There are several future directions for the research on methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is to investigate the compound's potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential use in treating various diseases, such as cancer and Alzheimer's. Further studies are also needed to elucidate the mechanism of action of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to optimize its synthesis process.
Conclusion:
In conclusion, methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound that exhibits interesting biochemical and physiological effects. The compound has potential applications in various scientific fields, including antimicrobial, antioxidant, and anticancer research. Further studies are needed to fully understand the mechanism of action of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to explore its potential use in treating various diseases.
Méthodes De Synthèse
The synthesis of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with 3-methoxypropylamine in the presence of acetic acid. The resulting Schiff base is then reacted with methyl acetoacetate to obtain the final product, methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antioxidant, and anticancer properties. methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. The compound has shown promising results in all these applications, making it a promising candidate for further research.
Propriétés
Nom du produit |
methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C23H31NO6 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
methyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H31NO6/c1-6-12-30-19-10-9-17(15-20(19)29-7-2)14-18-21(23(26)28-5)16(3)24(22(18)25)11-8-13-27-4/h9-10,14-15H,6-8,11-13H2,1-5H3/b18-14- |
Clé InChI |
YSMTYSIUMBQDBM-JXAWBTAJSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)CCCOC)C)C(=O)OC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)CCCOC)C)C(=O)OC)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)CCCOC)C)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298939.png)